

1-iodobutane chemical properties and reactivity

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-Iodobutane**

Abstract

1-Iodobutane (n-butyl iodide) is a primary alkyl halide of significant utility in organic synthesis, serving as a versatile precursor for the introduction of the butyl group into a wide range of molecular architectures.^[1] Its high reactivity, primarily governed by the nature of the carbon-iodine bond, makes it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signatures, and core reactivity of **1-Iodobutane**. It details key synthetic transformations, including nucleophilic substitution (SN₂), elimination (E2), and Grignard reagent formation, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

1-Iodobutane is a colorless to pale yellow liquid that is sensitive to light and may discolor upon prolonged exposure.^{[2][3]} It is typically stabilized with copper to prevent decomposition.^[2] Its immiscibility in water and high solubility in common organic solvents like ethanol, ether, and chloroform are critical for its application in various reaction media.^{[2][4]}

Physical Properties

The fundamental physical characteristics of **1-Iodobutane** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	References
Molecular Formula	C ₄ H ₉ I	[2]
Molecular Weight	184.02 g/mol	[2]
CAS Number	542-69-8	[2][5]
Appearance	Colorless to pale yellow liquid	[2][6]
Melting Point	-103 °C	[5][7]
Boiling Point	130-131 °C	[5][7]
Density	1.617 g/mL at 25 °C	[5][7]
Refractive Index (n ²⁰ /D)	1.498	[5][7]
Flash Point	33 °C (91.4 °F)	[2]
Solubility	Insoluble in water; Soluble in alcohol, ether, chloroform, benzene	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **1-iodobutane**.^[6]

Spectroscopy	Key Peaks / Shifts	Interpretation	References
¹ H NMR (CDCl ₃)	$\delta \approx 3.2$ ppm (t, 2H), 1.8 ppm (m, 2H), 1.4 ppm (m, 2H), 0.9 ppm (t, 3H)	Triplet at 3.2 ppm corresponds to the -CH ₂ -I group. Multiplets for the internal methylene groups and a triplet for the terminal methyl group are characteristic of a butyl chain.	[6][8]
¹³ C NMR	4 distinct resonances	Confirms the presence of four unique carbon environments in the butyl chain.	[9]
Infrared (IR)	$\sim 2845\text{-}2975\text{ cm}^{-1}$ (C-H stretch), $\sim 1365\text{ cm}^{-1}$ (C-H bend), $\sim 1470\text{ cm}^{-1}$ (C-H bend), $\sim 500\text{-}600\text{ cm}^{-1}$ (C-I stretch)	Strong C-H stretching and bending vibrations are typical of alkyl groups. The key absorption for the C-I bond appears in the fingerprint region.	[9]
Mass Spec (MS)	m/z 184 (M ⁺), 57 (base peak)	The molecular ion peak confirms the mass. The base peak at m/z 57 corresponds to the stable butyl cation [C ₄ H ₉] ⁺ after the loss of the iodine radical.	[8]

Core Reactivity and Mechanistic Principles

The synthetic utility of **1-iodobutane** is dominated by the reactivity of the carbon-iodine (C-I) bond. The iodide ion is an excellent leaving group because it is a large, highly polarizable anion that can stabilize the negative charge effectively.[10][11] Consequently, the C-I bond is weaker and more easily cleaved than C-Br or C-Cl bonds, making **1-iodobutane** more reactive in nucleophilic substitution reactions than its bromo or chloro counterparts.[11][12]

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide with minimal steric hindrance, **1-iodobutane** is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[10][13] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside (180° to the leaving group), leading to an inversion of stereochemistry (though not observable for the achiral **1-iodobutane**).[10][14]

General SN2 Mechanism on **1-Iodobutane**

Causality Behind Experimental Choices:

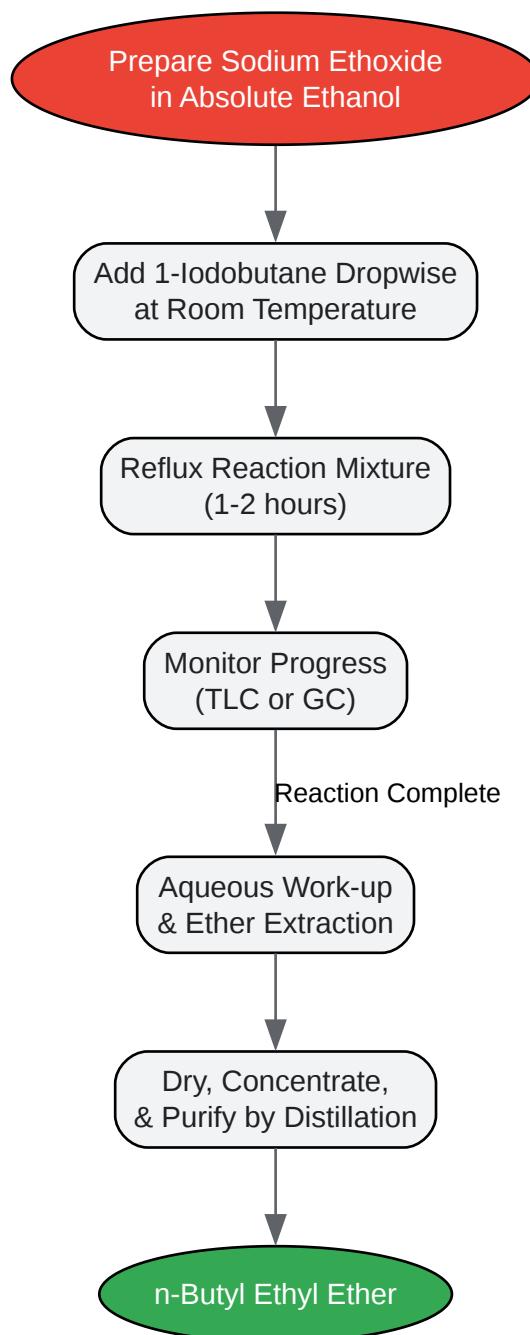
- Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions. [13] These solvents solvate the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.[13]
- Temperature: While higher temperatures increase reaction rates, they also favor the competing E2 elimination pathway, which has a higher activation energy.[13] Therefore, reactions are often run at moderate temperatures (e.g., gentle reflux) to optimize the yield of the substitution product.[13]

This reaction is a classic example of an SN2 pathway, forming an ether from an alkoxide and an alkyl halide.[14][15]

Methodology:

- Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all sodium has reacted to form sodium ethoxide.[10]

- Reaction: Cool the sodium ethoxide solution to room temperature. Add **1-iodobutane** (1.0 equivalent) dropwise with continuous stirring.[10]
- Heating: Heat the mixture to a gentle reflux (approx. 78°C) for 1-2 hours.[10][16]
- Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the **1-iodobutane** is consumed.[10]
- Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation.[16]



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Workflow for Williamson Ether Synthesis

Elimination (E2) Reactions

While SN2 is dominant, **1-iodobutane** can undergo bimolecular elimination (E2) to form but-1-ene, especially under specific conditions.[3][13] This pathway competes with substitution and is favored by the use of strong, sterically hindered bases.[13]

Causality Behind Experimental Choices:

- Base: A strong, bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the beta-carbon rather than act as a nucleophile, due to steric hindrance at the alpha-carbon.[13]
- Solvent: Using the conjugate acid of the base as the solvent (e.g., tert-butanol for t-BuOK) can further promote elimination.
- Temperature: Higher temperatures strongly favor elimination over substitution.[13]

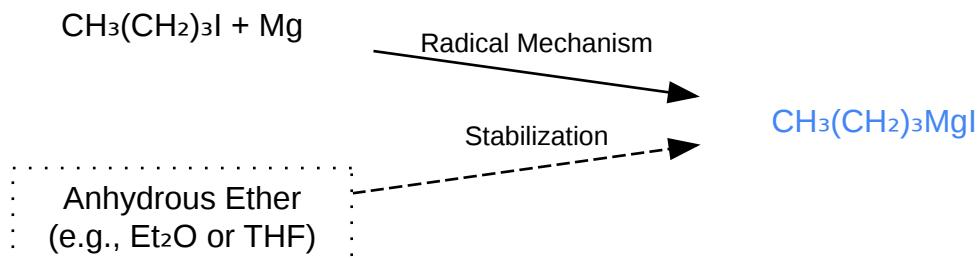
The primary product of the E2 reaction of **1-iodobutane** is but-1-ene.[13][17]

Grignard Reagent Formation

1-Iodobutane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form butylmagnesium iodide, a potent Grignard reagent.[2][4] This reaction fundamentally changes the nature of the butyl group, converting the electrophilic alpha-carbon into a highly nucleophilic one.[18]

Causality Behind Experimental Choices:

- Anhydrous Conditions: Grignard reagents are powerful bases and will be instantly destroyed by any protic source, including water or alcohols, to form the corresponding alkane (butane). [18][19] Therefore, all glassware and solvents must be scrupulously dry.
- Ether Solvent: The ether solvent is critical. It is aprotic and solvates the magnesium center of the Grignard reagent, stabilizing the complex through coordination.[18][20]
- Initiation: The reaction often has an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface by removing the passivating magnesium oxide layer.[21][22]

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Formation of Butylmagnesium Iodide

Methodology:

- Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
- Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of **1-iodobutane** (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.
- Reaction: The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Once started, add the remaining **1-iodobutane** solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture may be gently warmed for a short period to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent and should be used immediately in subsequent synthetic steps.[19]

Safety and Handling

1-Iodobutane is a hazardous chemical that requires careful handling.[23]

- Hazards: It is a flammable liquid and vapor.[2][24] It is toxic if inhaled and can cause skin and eye irritation.[3][23][25] It is also light-sensitive.[5][7]

- Personal Protective Equipment (PPE): Always handle **1-iodobutane** in a well-ventilated chemical fume hood.[23] Wear appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[23][26]
- Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[7][25] The container should be tightly closed and protected from light.[24][25]
- Disposal: All waste containing **1-iodobutane** must be treated as hazardous waste and disposed of through a licensed disposal company. Do not discard in sinks or general trash. [23]

Conclusion

1-Iodobutane is a cornerstone reagent for introducing the n-butyl group in organic synthesis. Its reactivity is defined by the C-I bond, making it an exceptional substrate for SN2 reactions with a wide variety of nucleophiles. By carefully controlling experimental parameters such as the choice of base, solvent, and temperature, chemists can selectively favor substitution, elimination, or Grignard formation pathways. A thorough understanding of these principles, combined with stringent safety protocols, enables the effective and safe utilization of this versatile building block in academic research and the development of novel pharmaceuticals and materials.

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